molecular formula C17H11NO3 B14369897 8-(Pyridine-2-carbonyl)naphthalene-1-carboxylic acid CAS No. 90816-23-2

8-(Pyridine-2-carbonyl)naphthalene-1-carboxylic acid

Cat. No.: B14369897
CAS No.: 90816-23-2
M. Wt: 277.27 g/mol
InChI Key: ZCZOYFKJSWWQFK-UHFFFAOYSA-N
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Description

8-(Pyridine-2-carbonyl)naphthalene-1-carboxylic acid is an organic compound that features a naphthalene ring system substituted with a pyridine-2-carbonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Pyridine-2-carbonyl)naphthalene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where naphthalene is reacted with pyridine-2-carbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

8-(Pyridine-2-carbonyl)naphthalene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the naphthalene ring.

Scientific Research Applications

8-(Pyridine-2-carbonyl)naphthalene-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Pyridine-2-carbonyl)naphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Pyridine-2-carbonyl)naphthalene-1-carboxylic acid is unique due to the presence of both the pyridine-2-carbonyl group and the carboxylic acid group on the naphthalene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

90816-23-2

Molecular Formula

C17H11NO3

Molecular Weight

277.27 g/mol

IUPAC Name

8-(pyridine-2-carbonyl)naphthalene-1-carboxylic acid

InChI

InChI=1S/C17H11NO3/c19-16(14-9-1-2-10-18-14)12-7-3-5-11-6-4-8-13(15(11)12)17(20)21/h1-10H,(H,20,21)

InChI Key

ZCZOYFKJSWWQFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CC=CC3=C2C(=CC=C3)C(=O)O

Origin of Product

United States

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